molecular formula C13H9Br B049992 9-Bromofluorene CAS No. 1940-57-4

9-Bromofluorene

Cat. No. B049992
CAS RN: 1940-57-4
M. Wt: 245.11 g/mol
InChI Key: AHCDKANCCBEQJJ-UHFFFAOYSA-N
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Patent
US05395969

Procedure details

A mixture of fluorene (MW 166, 0.36M, 59.76 g), N-bromosuccinimide (MW 178, 0.36M, 64.1 g), benzoyl peroxide (MW 242, 0.0036M, 0.87 g) and carbon tetrachloride (360 ml) was stirred at reflux for 3 hours. After cooling to room temperature and screening, the filtrates were evaporated under reduced pressure to yield a dark oil, which after crystallisation from methanol gave 46.1 g of the title product (55% yield) as a yellow solid, m.p. 102°-104° C.
Quantity
59.76 g
Type
reactant
Reaction Step One
Quantity
64.1 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
catalyst
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Br:14]N1C(=O)CCC1=O>C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(Cl)(Cl)(Cl)Cl>[Br:14][CH:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:13]1=[CH:1][CH:2]=[CH:3][CH:4]=2

Inputs

Step One
Name
Quantity
59.76 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3CC12
Name
Quantity
64.1 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.87 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
360 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
screening, the filtrates were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a dark oil, which
CUSTOM
Type
CUSTOM
Details
after crystallisation from methanol

Outcomes

Product
Name
Type
product
Smiles
BrC1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 46.1 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.